

Tetrakis(dimethylamino)tin chemical properties and structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(dimethylamino)tin*

Cat. No.: *B092812*

[Get Quote](#)

An In-depth Technical Guide to **Tetrakis(dimethylamino)tin**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **tetrakis(dimethylamino)tin**. The information is intended for researchers and professionals in chemistry, materials science, and drug development who utilize organometallic compounds.

Molecular Structure and Bonding

Tetrakis(dimethylamino)tin, with the chemical formula $\text{Sn}[\text{N}(\text{CH}_3)_2]_4$, is an organometallic compound featuring a central tin(IV) atom.^[1] The tin atom is bonded to four dimethylamido ligands, resulting in a tetrahedral molecular geometry.^[2] The bond angles around the tin center are approximately 109.5° , which is characteristic of tetrahedral coordination.^[2] Unlike many metal alkoxides, the diorganoamides of tin are monomeric, which contributes to their volatility.^[2]

The molecule's structure is defined by the Sn-N bonds, which are the primary sites of its reactivity. The nitrogen atoms have a lone pair of electrons, and the dimethylamino groups can rotate around the Sn-N bond.

Caption: Molecular structure of **Tetrakis(dimethylamino)tin**.

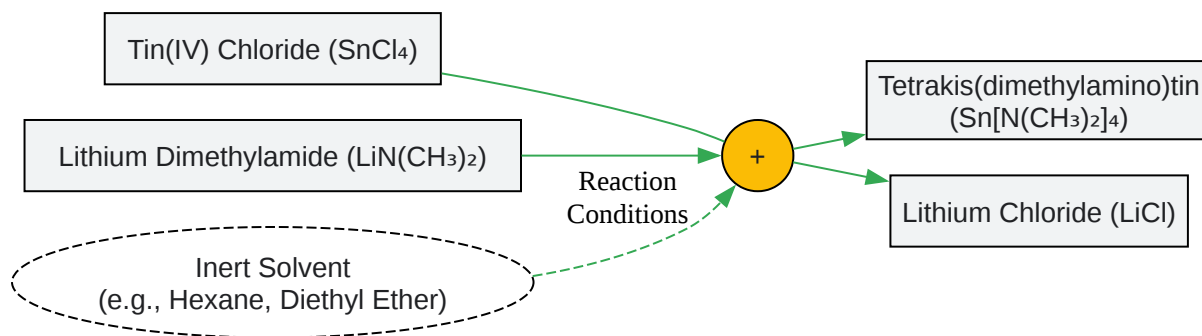
Chemical and Physical Properties

Tetrakis(dimethylamino)tin is a colorless to light yellow liquid that is highly volatile and reactive.[3] It is extremely sensitive to moisture and air, reacting rapidly with water and other protic solvents.[3][4]

Property	Value
Molecular Formula	C ₈ H ₂₄ N ₄ Sn[5][6][7]
Molecular Weight	295.01 g/mol [3][5][6][7]
Appearance	Colorless to light yellow liquid[2][3][5]
Boiling Point	53-55 °C at 0.1 mmHg[3][5] 110 °C at 0.5 mmHg[2][8]
Density	1.17 g/mL[3][5] 1.125 g/mL at 25 °C[8] 1.169 g/mL[9]
Flash Point	-7 °C[5]
Hydrolytic Sensitivity	Reacts rapidly with moisture, water, and protic solvents[3][4]
Purity	Commercially available in high purity, up to 99.99%[3][10]

Synthesis and Purification

The most common laboratory and industrial synthesis of **tetrakis(dimethylamino)tin** involves the reaction of a tin(IV) halide, typically tin(IV) chloride, with a lithium amide reagent like lithium dimethylamide.[1][2]



[Click to download full resolution via product page](#)

Caption: Synthesis of **Tetrakis(dimethylamino)tin**.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of **tetrakis(dimethylamino)tin**:

- Preparation: All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[2][11] Glassware should be oven-dried and cooled under vacuum. Anhydrous solvents, such as diethyl ether or hexane, are required.[2]
- Reaction Setup: A solution of tin(IV) chloride in an anhydrous solvent is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.
- Amide Addition: A solution of lithium dimethylamide (4 equivalents) in the same solvent is added dropwise to the tin(IV) chloride solution. The reaction is exothermic, so the temperature should be carefully controlled, potentially with an ice bath.[2]
- Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The formation of a precipitate (lithium chloride) will be observed.
- Workup: The reaction mixture is filtered to remove the lithium chloride precipitate.
- Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by distillation or sublimation under reduced pressure to yield the final

high-purity liquid.[2]

Chemical Reactivity

Tetrakis(dimethylamino)tin is a highly reactive compound, primarily due to the polarity of the Sn-N bond and the basicity of the dimethylamido ligands.

- **Hydrolysis:** It reacts vigorously with water and other protic solvents to produce tin hydroxides and dimethylamine.[1][2] This sensitivity necessitates handling in an inert, dry environment.[3]
- **Oxidation:** The compound can be oxidized to form tin oxides.[1][2] This property is exploited in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where it is reacted with oxidizing agents like oxygen, ozone, or hydrogen peroxide to deposit thin films of tin oxide.[1][12]
- **Ligand Exchange/Substitution:** **Tetrakis(dimethylamino)tin** readily undergoes ligand exchange reactions with a variety of protic reagents, including other amines and phosphines.[1][2] For instance, it reacts with tris(aminoalkyl)amines to form azastannatranes.[1][9]
- **Thermal Decomposition:** When heated, **tetrakis(dimethylamino)tin** can undergo decomposition. Studies have shown that upon heating, it can form an intermediate Sn-imine complex and, with prolonged heating, can lead to the formation of a crystalline dimer, bis(dimethylamino)-bis(μ -dimethylamido)-di-tin(II).[13]

Applications

The primary application of **tetrakis(dimethylamino)tin** is in the materials science and semiconductor industries as a high-purity precursor for the deposition of tin-containing thin films.[2][3]

- **Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD):** Its high volatility and reactivity make it an excellent precursor for ALD and CVD.[3] It is used to grow uniform, dense, and pure thin films of tin oxide (SnO_x).[3][14] These films are crucial in the fabrication of microelectronic devices, photovoltaics, and as transparent conductive oxides.[3]

- Gas Sensors: Tin oxide thin films deposited using this precursor show sensitive electrical responses to certain gases, making them suitable for use in highly sensitive gas sensors.[3]
- Organometallic Synthesis: It serves as a versatile reagent in organometallic chemistry for the synthesis of other organotin compounds.[2]
- Catalysis: It can act as a catalyst or a catalyst precursor in various organic reactions.[2]

Experimental Protocol: Atomic Layer Deposition of Tin Oxide

The following is a generalized protocol for the ALD of tin oxide using **tetrakis(dimethylamino)tin** and water as the co-reactant.

- System Preparation: An ALD reactor is heated to the desired deposition temperature, typically in the range of 30 to 200 °C.[14]
- Precursor Introduction: The **tetrakis(dimethylamino)tin** precursor is heated to generate sufficient vapor pressure and is pulsed into the reactor chamber.
- Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.
- Co-reactant Introduction: A pulse of the co-reactant, such as water vapor or hydrogen peroxide, is introduced into the chamber.[12][14]
- Purge: The chamber is purged again with the inert gas to remove unreacted co-reactant and reaction byproducts.
- Cycle Repetition: Steps 2-5 constitute one ALD cycle. The desired film thickness is achieved by repeating this cycle multiple times. The growth rate is typically in the range of 0.70-1.2 Å/cycle.[12][14]

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for confirming the purity and structure of **tetrakis(dimethylamino)tin**.

- ^1H NMR: A pure sample will show a singlet peak corresponding to the methyl protons of the dimethylamido groups.[13]
- ^{119}Sn NMR: The ^{119}Sn NMR spectrum provides direct information about the tin center. A single resonance peak is indicative of a pure compound.[13]
- ^{13}C NMR: The ^{13}C NMR spectrum will show a resonance for the methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the presence of CH_3 groups.[13]

Safety and Handling

Tetrakis(dimethylamino)tin is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is a highly flammable liquid and vapor.[4][6] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[6]
- Handling: All operations must be performed in a glove box or a closed system under a high-purity inert atmosphere (nitrogen or argon).[3] Contact with strong oxidizers, acids, and water should be strictly avoided to prevent violent reactions.[3][4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.
- Storage: It should be stored in tightly sealed containers under an inert atmosphere, away from heat and sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrakis(dimethylamino)tin | 1066-77-9 | Benchchem [benchchem.com]
- 2. Buy Tetrakis(dimethylamino)tin (EVT-466749) | 1066-77-9 [evitachem.com]
- 3. Tetrakis (Dimethylamino) Tin | CAS 1066-77-9 | TDMASn - Wolfa [wolfabio.com]

- 4. gelest.com [gelest.com]
- 5. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 6. Tetrakis(dimethylamino)tin | C₈H₂₄N₄Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrakis(dimethylamino)tin [webbook.nist.gov]
- 8. 1066-78-0 CAS MSDS (TETRAKIS(DIMETHYLAMINO)TIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]
- 10. strem.com [strem.com]
- 11. Tetrakis(2,4,6-trimethylanilido)tin(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 13. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Tetrakis(dimethylamino)tin chemical properties and structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092812#tetrakis-dimethylamino-tin-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com